molecular formula C7H13N3O B14385470 N-Methyl-N'-(1-methylpyrrolidin-2-ylidene)urea CAS No. 90096-96-1

N-Methyl-N'-(1-methylpyrrolidin-2-ylidene)urea

Cat. No.: B14385470
CAS No.: 90096-96-1
M. Wt: 155.20 g/mol
InChI Key: YZGPRRKCRQKJKJ-UHFFFAOYSA-N
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Description

N-Methyl-N’-(1-methylpyrrolidin-2-ylidene)urea is an organic compound that belongs to the class of pyrrolidinone derivatives. It is characterized by a five-membered lactam ring with a methyl group attached to the nitrogen atom. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-N’-(1-methylpyrrolidin-2-ylidene)urea can be synthesized through several methods. One common approach involves the reaction of N-methylpyrrolidinone with methyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of N-Methyl-N’-(1-methylpyrrolidin-2-ylidene)urea often involves large-scale reactors and continuous flow processes. The use of high-purity starting materials and precise control of reaction parameters are crucial to achieving high yields and product purity.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N’-(1-methylpyrrolidin-2-ylidene)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the urea moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce amines.

Scientific Research Applications

N-Methyl-N’-(1-methylpyrrolidin-2-ylidene)urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It is utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism by which N-Methyl-N’-(1-methylpyrrolidin-2-ylidene)urea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-2-pyrrolidone: A closely related compound with similar structural features.

    N-Methylpyrrolidinone: Another derivative with comparable properties.

    Pyrrolidinone derivatives: A broad class of compounds with diverse biological activities.

Uniqueness

N-Methyl-N’-(1-methylpyrrolidin-2-ylidene)urea stands out due to its unique combination of chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a valuable tool in synthetic chemistry, while its potential biological effects open up avenues for research in medicine and biology.

Properties

CAS No.

90096-96-1

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

1-methyl-3-(1-methylpyrrolidin-2-ylidene)urea

InChI

InChI=1S/C7H13N3O/c1-8-7(11)9-6-4-3-5-10(6)2/h3-5H2,1-2H3,(H,8,11)

InChI Key

YZGPRRKCRQKJKJ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)N=C1CCCN1C

Origin of Product

United States

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